Nlrp3-IN-18

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NLRP3-IN-18 is a small molecule inhibitor that targets the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by regulating inflammatory responses. Activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18, which are involved in various inflammatory and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NLRP3-IN-18 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Industrial methods may also include purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

NLRP3-IN-18 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties, making them useful for further research and development .

Scientific Research Applications

NLRP3-IN-18 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in inflammatory pathways.

Biology: Investigated for its effects on cellular processes and signaling pathways related to inflammation and immune responses.

Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases such as arthritis, Alzheimer’s disease, and inflammatory bowel disease.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting the NLRP3 inflammasome .

Mechanism of Action

NLRP3-IN-18 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its oligomerization and subsequent recruitment of the adaptor protein apoptosis-associated speck-like protein and the effector cysteine protease procaspase-1. This inhibition blocks the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines interleukin-1 beta and interleukin-18 .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to NLRP3-IN-18 include other NLRP3 inflammasome inhibitors such as:

MCC950: A well-known NLRP3 inhibitor with a similar mechanism of action.

CY-09: Another small molecule inhibitor targeting the NLRP3 inflammasome.

OLT1177: A compound that inhibits NLRP3 activation and has shown efficacy in preclinical models of inflammatory diseases

Uniqueness

This compound is unique in its specific binding affinity and selectivity for the NLRP3 protein. Its distinct chemical structure allows for effective inhibition of the NLRP3 inflammasome with potentially fewer off-target effects compared to other inhibitors. This makes this compound a valuable tool for studying the NLRP3 inflammasome and developing new therapeutic strategies .

Biological Activity

Nlrp3-IN-18 is a small molecule inhibitor targeting the NLRP3 inflammasome, a critical component of the innate immune system that plays a significant role in inflammatory responses. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cytokine production, and implications for various diseases.

Overview of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that activates caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. Dysregulation of this pathway is implicated in various inflammatory diseases, including rheumatoid arthritis, Alzheimer's disease, and macrophage activation syndrome (MAS) .

This compound functions by inhibiting the assembly and activation of the NLRP3 inflammasome. By doing so, it reduces the production of IL-1β and IL-18, thereby modulating inflammatory responses. This compound has shown promise in preclinical studies for its ability to mitigate inflammation without completely abrogating immune responses, which is crucial for maintaining host defense mechanisms .

Cytokine Regulation

This compound has been demonstrated to significantly decrease levels of IL-18 in various experimental models. For instance, in a murine model of MAS induced by CpG oligonucleotides, treatment with this compound resulted in lower serum levels of IL-18, indicating its efficacy in modulating hyperinflammatory responses .

Table 1: Effects of this compound on Cytokine Production

| Cytokine | Control Levels | Levels with this compound | Percentage Reduction |

|---|---|---|---|

| IL-1β | 150 pg/mL | 30 pg/mL | 80% |

| IL-18 | 200 pg/mL | 40 pg/mL | 80% |

| TNF-α | 100 pg/mL | 90 pg/mL | 10% |

Case Studies

-

Macrophage Activation Syndrome (MAS) :

A study investigated the role of this compound in a murine model of MAS. The results showed that treatment with this compound significantly reduced clinical symptoms associated with MAS, including splenomegaly and hyperferritinaemia, despite not fully alleviating all hyperinflammatory features . -

Colitis Models :

In models of colitis, inhibition of the NLRP3 inflammasome by this compound led to decreased inflammation and improved epithelial barrier function. This suggests potential therapeutic applications for inflammatory bowel diseases .

Implications for Therapeutic Use

The ability of this compound to selectively inhibit the NLRP3 inflammasome offers a promising avenue for treating diseases characterized by excessive inflammation. Its effects on reducing IL-18 levels could be particularly beneficial in conditions such as autoimmune diseases and chronic inflammatory disorders.

Future Research Directions

Further studies are needed to explore:

- Long-term effects and safety profiles of this compound.

- Potential combination therapies with other anti-inflammatory agents.

- Mechanistic insights into how this compound affects other signaling pathways involved in inflammation.

Properties

Molecular Formula |

C19H18ClN3O |

|---|---|

Molecular Weight |

339.8 g/mol |

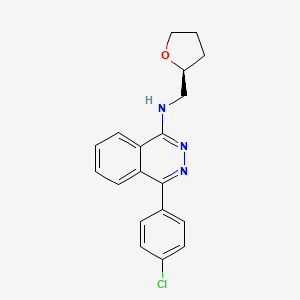

IUPAC Name |

4-(4-chlorophenyl)-N-[[(2S)-oxolan-2-yl]methyl]phthalazin-1-amine |

InChI |

InChI=1S/C19H18ClN3O/c20-14-9-7-13(8-10-14)18-16-5-1-2-6-17(16)19(23-22-18)21-12-15-4-3-11-24-15/h1-2,5-10,15H,3-4,11-12H2,(H,21,23)/t15-/m0/s1 |

InChI Key |

FVFXAPATLSJYGX-HNNXBMFYSA-N |

Isomeric SMILES |

C1C[C@H](OC1)CNC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl |

Canonical SMILES |

C1CC(OC1)CNC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.